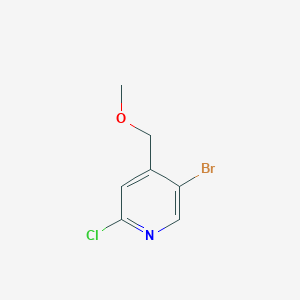

5-Bromo-2-chloro-4-(methoxymethyl)pyridine

説明

The exact mass of the compound 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is 234.93995 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-chloro-4-(methoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-(methoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-2-chloro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZJTKACMUDDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-2-chloro-4-(methoxymethyl)pyridine chemical structure and properties

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, pyridine-based structures are classified as "privileged scaffolds" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them ideal cores for interacting with biological targets. Within this class, halo-substituted pyridines serve as exceptionally versatile intermediates, providing reactive handles for the strategic construction of complex molecular architectures.

This technical guide focuses on 5-Bromo-2-chloro-4-(methoxymethyl)pyridine , a trifunctionalized heterocyclic building block engineered for advanced synthetic applications. The strategic placement of its functional groups—a chloro group at the C2 position, a bromo group at the C5 position, and a methoxymethyl group at the C4 position—offers a powerful platform for researchers and drug development professionals. The chloro and bromo substituents provide orthogonal reactivity, enabling selective functionalization through distinct reaction mechanisms such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, respectively.[2] The methoxymethyl moiety can enhance solubility and modulate the electronic properties of the pyridine ring, offering a lever to fine-tune the pharmacokinetic profile of derivative compounds.

This document provides a comprehensive overview of the compound's structure, properties, a proposed synthetic route with detailed protocols, and its strategic application in the synthesis of novel chemical entities.

Chemical Structure and Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis.

Molecular Structure

The structure of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is defined by a pyridine ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source |

| IUPAC Name | 5-bromo-2-chloro-4-(methoxymethyl)pyridine | - |

| Molecular Formula | C₇H₇BrClNO | [3] |

| Molecular Weight | 236.49 g/mol | [3] |

| Monoisotopic Mass | 234.94505 Da | [3] |

| CAS Number | Not available. Handle as a novel research chemical. | - |

| Predicted XLogP3 | 2.5 - 3.0 | [4] |

| Appearance | Expected to be a white to off-white solid at room temperature. | [5][6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine can be logically designed from commercially available precursors. The following proposed pathway is based on established and reliable chemical transformations for pyridine systems.

Proposed Synthetic Pathway

The most efficient strategy involves the selective bromination of a pre-formed 2-chloro-4-(methoxymethyl)pyridine intermediate. This approach leverages the activating effect of the pyridine nitrogen and the methoxymethyl group to direct bromination to the C5 position.

Causality of Experimental Choices:

-

Starting Material: 2-Chloro-4-methylpyridine is a readily available starting material.

-

Chlorination of the Methyl Group: N-Chlorosuccinimide (NCS) with a radical initiator like benzoyl peroxide is a standard method for benzylic chlorination.

-

Formation of the Methoxymethyl Ether: The resulting chloromethyl intermediate is highly reactive towards nucleophilic substitution. Sodium methoxide is a strong, non-hindered nucleophile that efficiently displaces the chloride to form the desired ether.[7]

-

Electrophilic Bromination: The pyridine ring is electron-deficient, but the substituents can modulate its reactivity. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a potent electrophilic brominating system capable of functionalizing the electron-rich C5 position.[7]

Detailed Experimental Protocol (Prophetic)

This protocol describes a self-validating system where the progression of each step can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic methods.

Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-4-(methoxymethyl)pyridine

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the sodium methoxide solution to 0°C and add the crude 2-chloro-4-(chloromethyl)pyridine from the previous step dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by silica gel column chromatography.

Step 3: Synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

-

To concentrated sulfuric acid cooled to 0°C in an ice bath, slowly add 2-chloro-4-(methoxymethyl)pyridine (1.0 eq).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.[7]

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product.[7]

Synthetic Workflow Diagram

Caption: Orthogonal reactivity of the chloro and bromo substituents.

Protocol: Suzuki-Miyaura Cross-Coupling (at C5)

-

In a reaction vessel, combine 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq). [8]2. Add a solvent system, typically a mixture of toluene and water (e.g., 4:1). [8]3. Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 90-100°C and stir for 12 hours or until TLC indicates completion.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol: Nucleophilic Aromatic Substitution (at C2)

-

Dissolve 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

-

Add the desired amine nucleophile (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the mixture to 80-120°C, monitoring the reaction by TLC.

-

Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine to remove the solvent and base.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Safety and Handling

As this is a research chemical without a dedicated safety data sheet (SDS), it must be handled with appropriate caution, assuming it is hazardous. Analogous halo-pyridines are known to be irritants and harmful if swallowed. [4][5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile). [9][10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]* First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [11] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

5-Bromo-2-chloro-4-(methoxymethyl)pyridine stands out as a high-potential, strategically designed building block for chemical synthesis. Its well-defined and orthogonal reactive sites provide a clear and logical pathway for the creation of diverse and complex molecules. For researchers and scientists in drug discovery, this compound offers a reliable platform to accelerate the development of novel therapeutics by enabling efficient exploration of chemical space around a privileged heterocyclic core.

References

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

Frontier Specialty Chemicals. (n.d.). 5-Bromo-4-chloro-2-methoxypyridine. Retrieved from [Link]

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

LookChem. (n.d.). 5-bromo-2-chloro-4'-ethoxydiphenylmethane Safety Data Sheets(SDS). Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 5-bromo-2-chloro-4-methoxypyridine. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information for various bromo-phenol compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO). Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 5-bromo-2-(methoxymethyl)pyridine (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]

- 6. 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-Bromo-2-chloro-4-(methoxymethyl)pyridine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine: Properties, Synthesis, and Applications

Introduction

For researchers, scientists, and professionals in drug development, substituted pyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for creating novel therapeutic agents. Among these, 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a halogenated and functionalized pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its specific arrangement of bromo, chloro, and methoxymethyl substituents provides multiple reactive sites, allowing for precise and diverse chemical modifications. This guide offers a detailed exploration of the molecular characteristics, a proposed synthetic pathway, and the potential applications of this compound, grounded in established chemical principles and data from closely related analogues.

Core Molecular Information

While 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is not widely listed in commercial chemical databases, its fundamental molecular properties can be determined from its structure.

Molecular Formula and Weight

The chemical structure of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5th position, a chlorine atom at the 2nd position, and a methoxymethyl group (-CH₂OCH₃) at the 4th position. Based on this structure, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₇H₇BrClNO |

| Calculated Molecular Weight | 236.49 g/mol |

It is important to note that a structural isomer, 5-Bromo-4-(chloromethyl)-2-methoxypyridine (CAS Number: 1227563-00-9), shares the same molecular formula and weight, highlighting the importance of precise structural identification.[1]

Physicochemical Properties and Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 5-Bromo-2-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | Solid | 29-31 |

| 5-Bromo-2-chloro-4-methoxypyridine | C₆H₅BrClNO | 222.47 | White Solid | Not specified |

Data sourced from various chemical suppliers and databases.[2][3]

Proposed Synthetic Pathway

A plausible synthetic route to 5-Bromo-2-chloro-4-(methoxymethyl)pyridine can be designed starting from the more readily available precursor, 5-Bromo-2-chloro-4-methylpyridine. This multi-step synthesis involves the functionalization of the methyl group at the 4-position.

Experimental Protocol:

-

Step 1: Radical Bromination of the Methyl Group. 5-Bromo-2-chloro-4-methylpyridine is subjected to a radical bromination reaction, typically using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. This reaction selectively brominates the methyl group, yielding 5-bromo-2-chloro-4-(bromomethyl)pyridine.

-

Step 2: Nucleophilic Substitution with Sodium Methoxide. The resulting bromomethyl derivative is then treated with sodium methoxide (NaOMe) in methanol. This step proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromide, forming the desired methoxymethyl ether linkage.

Caption: Proposed two-step synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is dictated by its distinct functional groups, making it a valuable intermediate in organic synthesis.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring's nitrogen atom. This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides.

The pyridine scaffold is a prevalent feature in a wide range of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[4] Halogenated pyridines, in particular, serve as key intermediates in the synthesis of drugs targeting a variety of diseases. The dual reactivity of compounds like 5-Bromo-2-chloro-4-(methoxymethyl)pyridine allows for sequential and site-selective modifications, which is a powerful strategy in the development of new drug candidates.

Caption: Key reactive sites on the 5-Bromo-2-chloro-4-(methoxymethyl)pyridine molecule.

Conclusion

5-Bromo-2-chloro-4-(methoxymethyl)pyridine, with a molecular formula of C₇H₇BrClNO and a calculated molecular weight of 236.49 g/mol , represents a promising building block for medicinal chemistry and drug discovery. While not a commonly stocked chemical, its synthesis is achievable through established chemical transformations. The strategic placement of its functional groups provides a versatile platform for creating complex molecular architectures, underscoring the continued importance of substituted pyridines in the development of novel therapeutics.

References

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]

Sources

Provisional Safety & Handling Guide: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Disclaimer: This document is a provisional technical guide compiled for researchers, scientists, and drug development professionals. As of the date of this guide, a comprehensive, verified Safety Data Sheet (SDS) for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is not publicly available. The information herein is synthesized from data on structurally analogous compounds, primarily 5-Bromo-2-chloro-4-methylpyridine, and established principles of chemical safety. This guide should be used for informational purposes only. It is imperative to conduct a thorough risk assessment and consult with a certified safety professional before handling this chemical.

Introduction: A Structural Perspective on a Novel Pyridine Intermediate

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct reactivity of its substituents: the bromo and chloro groups offer versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxymethyl group at the 4-position can influence solubility, metabolic stability, and target engagement of resulting molecules. The pyridine core itself is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Given its potential applications, a clear understanding of its safe handling and potential hazards is paramount for any researcher incorporating it into their synthetic workflows. This guide aims to provide a foundational understanding of its anticipated safety profile based on available data for close structural analogs.

Inferred Hazard Identification and Classification

Due to the absence of a specific SDS for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine, we will infer its potential hazards from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of 5-Bromo-2-chloro-4-methylpyridine. The primary structural difference is the presence of a methoxymethyl group (-CH2OCH3) in place of a methyl group (-CH3). This substitution may alter the compound's metabolic profile and reactivity, but the core hazards associated with the halogenated pyridine ring are likely to be similar.

Table 1: Inferred GHS Classification for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 5-Bromo-2-chloro-4-methylpyridine[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Based on data for 5-Bromo-2-chloro-4-methylpyridine[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Inferred from general reactivity of halogenated pyridines and data for similar compounds[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inferred from general reactivity of halogenated pyridines and data for similar compounds[2][3][4] |

Signal Word: Danger[1]

Inferred Hazard Pictograms:

-

Corrosion (GHS05): Indicates potential for serious eye damage.

-

Health Hazard/Hazard (GHS07): Indicates potential for acute oral toxicity, skin irritation, and respiratory irritation.

Physicochemical Properties and Their Safety Implications

While specific experimental data for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is scarce, we can estimate some of its properties.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/State | Implication for Safe Handling |

| Molecular Formula | C7H7BrClNO | - |

| Molecular Weight | 236.49 g/mol | Important for accurate weighing and solution preparation. |

| Appearance | Likely a solid (e.g., off-white to yellow powder or crystals) | Finely divided solids can become airborne easily; handle with appropriate ventilation and avoid dust generation. |

| Melting Point | Not available. Likely a solid at room temperature. | If heating is required, do so in a well-ventilated area and away from ignition sources. |

| Solubility | Likely soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). | Choose appropriate solvents for reactions and cleaning. Be aware of the hazards of the chosen solvent. |

Safe Handling and Storage Protocols

Based on the inferred hazards, the following handling and storage procedures are recommended.

Engineering Controls

-

Fume Hood: All handling of solid and dissolved 5-Bromo-2-chloro-4-(methoxymethyl)pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

Caption: First-aid measures for different routes of exposure.

Accidental Release and Disposal

Accidental Release

-

Small Spills:

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Carefully sweep or scoop up the material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Prevent entry of unnecessary personnel.

-

Contact your institution's environmental health and safety (EHS) department immediately.

-

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. [2]* Do not dispose of down the drain or into the environment.

Synthesis and Reactivity Considerations

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a valuable synthetic intermediate. While a specific synthesis protocol for this exact molecule is not detailed in the provided search results, a general approach can be inferred from the synthesis of related compounds like 5-bromo-2-chloro-4-methoxypyridine. [5]A plausible route could involve the chlorination and bromination of a suitable pyridine precursor, followed by the introduction of the methoxymethyl group.

The reactivity of this compound is dictated by its functional groups:

-

Suzuki and other Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position can be displaced by nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the pyridine ring.

Researchers should be mindful that reactions involving this compound may produce hazardous byproducts and should be conducted with all necessary safety precautions.

Conclusion and a Call for Caution

This guide provides a provisional safety framework for handling 5-Bromo-2-chloro-4-(methoxymethyl)pyridine, constructed from the safety profiles of its close structural analogs. The inferred hazards—acute oral toxicity, severe eye damage, and skin/respiratory irritation—necessitate careful handling, appropriate engineering controls, and the consistent use of personal protective equipment.

It is crucial to re-emphasize that this information is not a substitute for a manufacturer-provided Safety Data Sheet. Researchers and institutions are strongly encouraged to source a specific SDS for this compound before its use. In its absence, a comprehensive, site-specific risk assessment must be performed by qualified personnel. The principles of chemical hygiene and safety should always be the primary guide in the laboratory.

References

No direct SDS or comprehensive safety documentation for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine was found in the search results. The references below pertain to structurally similar compounds and general chemical safety principles that were used to construct this provisional guide.

-

5-Bromo-2-chloro-4-methylpyridine CAS NO.778611-64-6 . Pure Chemistry Scientific Inc. [Link]

-

5-Bromo-2-chloro-4-methoxypyridine . PubChem. [Link]

Sources

In-Depth Technical Guide: Procurement, Validation, and Synthetic Utility of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (CAS: 2356252-70-3)

Executive Summary

In modern drug discovery, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on pre-functionalized, orthogonally reactive building blocks. 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a highly specialized heterocyclic intermediate designed for precision in multi-step synthesis. By incorporating two distinct halogens (bromine and chlorine) alongside a methoxymethyl (MOM-ether-like) side chain, this scaffold allows chemists to perform sequential, site-selective cross-coupling reactions without the need for complex protecting group strategies.

This whitepaper provides a comprehensive technical guide on the mechanistic utility of this compound, evaluates the current supplier landscape, and establishes a self-validating Quality Control (QC) protocol to ensure batch integrity prior to API synthesis.

Chemical Profile & Mechanistic Utility

Structural Identity

-

Chemical Name: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

-

CAS Registry Number: 2356252-70-3 [1]

-

Molecular Formula: C₇H₇BrClNO

-

Molecular Weight: 236.49 g/mol

Causality of Orthogonal Reactivity

The strategic value of this building block lies in the thermodynamic and electronic differentiation between its two carbon-halogen bonds. In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the oxidative addition of the palladium catalyst is the rate-determining step.

The C5-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C2-Cl bond (BDE ~81 kcal/mol). Consequently, when subjected to standard Pd(0) catalysis, the catalyst will preferentially insert into the C5-Br bond. This inherent causality eliminates the need for highly specialized, sterically hindered ligands that are otherwise required to force atypical regioselectivity in uniform dihalopyridines (such as 2,4-dibromopyridine) [2].

Once the C5 position is functionalized (e.g., via arylation), the C2-Cl bond remains intact. Because the C2 position is highly activated by the adjacent electronegative pyridine nitrogen, the remaining chlorine can subsequently be displaced via Nucleophilic Aromatic Substitution (S_NAr) or a secondary metal-catalyzed coupling.

Figure 1: Regioselective functionalization workflow exploiting C5-Br and C2-Cl orthogonal reactivity.

Supplier Evaluation & Pricing Matrix

Procuring specialized halogenated heterocycles requires balancing purity, lead time, and cost. Because regioisomeric impurities (e.g., 3-bromo-2-chloro isomers) can co-elute and derail downstream synthesis, sourcing from vendors with rigorous structural validation is critical.

Below is a comparative matrix of verified suppliers for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine [1][3].

Note: Quantitative pricing data represents standard market estimates for specialized building blocks. Actual pricing is dynamic and requires institutional login.

| Supplier | Catalog Number | Claimed Purity | Pack Sizes Available | Estimated Market Price (USD)* |

| BLD Pharm | BD01521956 | ≥95% / 98% | 1g, 5g, 25g | $150 - $300 / g |

| AiFChem | ACSNVW673 | 98% | 100mg, 250mg, 1g, 5g | $200 - $400 / g |

| Boroncore | Inquiry | NLT 98% | Custom | $180 - $350 / g |

Quality Control & Batch Validation Protocol

To ensure trustworthiness in the supply chain, every incoming batch must be subjected to a self-validating analytical protocol . Relying solely on a supplier's Certificate of Analysis (CoA) is a critical failure point in drug development. The following methodology ensures that the material is chemically identical, structurally pure, and free of catalytic poisons.

Step-by-Step Analytical Methodology

1. System Suitability and LC-MS Profiling (Purity & Mass Confirmation)

-

Causality: Pyridine derivatives possess a basic nitrogen lone pair, making them highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for mass detection.

-

Self-Validating Step: Before injecting the batch, run a System Suitability Test (SST) using a known pyridine standard (e.g., 2-chloropyridine) to verify ionization efficiency and column resolution. Follow with a solvent blank to rule out carryover.

-

Protocol:

-

Dissolve 1 mg of the batch in 1 mL of HPLC-grade Acetonitrile.

-

Inject 2 µL onto a C18 reverse-phase column.

-

Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

-

Acceptance Criteria: A single major peak (>98% Area) with an observed mass of [M+H]⁺ = 236.0 (and the characteristic 238.0 isotopic peak for the ³⁷Cl/⁸¹Br isotopes).

-

2. Quantitative NMR (qNMR) for Regioisomer Detection

-

Causality: Halogenation of pyridines often yields trace regioisomers (e.g., bromination at C3 instead of C5). These isomers frequently have identical masses and similar UV absorbance, making them "invisible" to standard LC-MS. NMR is required to confirm the exact substitution pattern via proton-proton coupling constants.

-

Self-Validating Step: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) of known purity. The integration ratio between the internal standard and the pyridine protons provides an absolute assay value, validating the actual active mass independent of solvent or salt impurities.

-

Protocol:

-

Weigh exactly 10.0 mg of the sample and 5.0 mg of the internal standard into a vial.

-

Dissolve in 0.6 mL of CDCl₃.

-

Acquire ¹H and ¹³C spectra with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation for accurate integration.

-

Acceptance Criteria: Two distinct aromatic singlets (para-relationship at C3 and C6) must be present. Any ortho-coupling (doublets with J ~ 8 Hz) indicates a rejected regioisomeric impurity.

-

3. Karl Fischer (KF) Titration (Moisture Content)

-

Causality: The downstream Suzuki-Miyaura coupling utilizes moisture-sensitive palladium catalysts and boronic acids that can undergo competitive protodeboronation in the presence of excess water.

-

Protocol: Titrate 50 mg of the sample using a volumetric KF titrator.

-

Acceptance Criteria: Water content must be <0.5% w/w.

Figure 2: Self-validating quality control analytical workflow for batch release of the intermediate.

References

-

National Institutes of Health (PMC). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." J. Am. Chem. Soc. / PMC. Available at:[Link]

Application Note: Methoxymethyl (MOM) Ether Stability in Pyridine-Mediated Coupling Reactions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, stability profiling, and validated experimental protocols for handling MOM ethers in basic coupling environments.

Introduction & Chemical Causality

The methoxymethyl (MOM) ether is a highly versatile protecting group for hydroxyl functionalities, widely utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its defining characteristic is its robust stability under strongly basic to weakly acidic conditions, coupled with its predictable lability under targeted acidic or Lewis acidic conditions [1, 2].

In multi-step syntheses, MOM-protected substrates are frequently subjected to coupling reactions—such as esterifications, amide formations, or cross-couplings—where pyridine is employed as a solvent, base, or nucleophilic catalyst. Understanding the exact causality of MOM stability in these environments is critical. Pyridine (conjugate acid pKₐ ~5.2) is insufficiently basic to induce any base-catalyzed degradation of the acetal linkage. More importantly, during couplings that generate acidic byproducts (e.g., reacting an alcohol with an acyl chloride generates stoichiometric HCl), pyridine acts as an essential acid scavenger. Without pyridine, the localized accumulation of protons would rapidly protonate the MOM acetal oxygen, driving the elimination of formaldehyde and methanol, and resulting in premature deprotection [3].

By neutralizing these acidic byproducts into inert pyridinium salts, pyridine effectively "buffers" the reaction, ensuring the MOM ether remains completely intact throughout the coupling process.

Mechanistic Pathway: The Protective Role of Pyridine

To visualize the causality of experimental choices, the following diagram illustrates the divergent pathways of a MOM-protected alcohol undergoing an acylation reaction in the presence versus the absence of pyridine.

Fig 1: Mechanistic divergence of MOM ether stability in unbuffered vs. pyridine-buffered couplings.

Quantitative Stability Profile

The following table summarizes the stability of the MOM group across various chemical environments encountered during coupling and workup phases. This data is critical for designing orthogonal protection strategies [1, 4].

| Reaction Environment | Reagent Example | MOM Stability | Mechanistic Rationale |

| Mild Base / Scavenger | Pyridine, DIPEA, TEA | Highly Stable | Insufficient basicity to deprotonate; prevents acid accumulation. |

| Strong Base / Nucleophile | NaH, LDA, Grignards | Highly Stable | The acetal linkage is inherently inert to nucleophilic attack. |

| Mild Acid (Workup) | Sat. NH₄Cl (aq) | Moderately Stable | Prolonged exposure can cause trace hydrolysis; basic workup preferred. |

| Strong Bronsted Acid | TFA, HCl (aq) | Labile (Cleaves) | Protonation of acetal oxygen drives the elimination of formaldehyde. |

| Lewis Acid | TMSOTf, ZnBr₂, TiCl₄ | Labile (Cleaves) | Metal coordination to oxygen activates the acetal for rapid cleavage. |

Experimental Workflows & Validated Protocols

The transition from a pyridine-mediated coupling to the eventual deprotection of the MOM ether requires strict adherence to pH control, especially during aqueous workup.

Fig 2: Standard experimental workflow for pyridine-mediated coupling and MOM deprotection.

Protocol A: Pyridine-Mediated Acylation of a MOM-Protected Substrate

This protocol is a self-validating system designed to prevent accidental MOM cleavage during standard esterification/amidation.

Reagents: MOM-protected alcohol (1.0 eq), Acyl Chloride (1.2 eq), Anhydrous Pyridine (3.0 eq), Anhydrous DCM (0.1 M).

-

System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Dissolve the MOM-protected alcohol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

-

Causality: Moisture must be excluded. Water reacts with acyl chlorides to generate HCl. While pyridine scavenges HCl, excess acid generation reduces the effective concentration of the coupling reagents.

-

-

Base Addition: Add anhydrous pyridine (3.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Electrophile Addition: Add the acyl chloride (1.2 eq) dropwise over 10 minutes.

-

Validation Check: The reaction mixture should turn slightly cloudy as pyridinium chloride salts begin to precipitate. This visual cue confirms that pyridine is successfully scavenging the generated HCl, protecting the MOM ether.

-

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC.

-

Chemoselective Workup (Critical Step): Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

-

Field-Proven Insight:Do not use 1M HCl to wash away excess pyridine. Standard protocols often use acidic washes to remove pyridine, but this will rapidly cleave the MOM ether during the extraction phase [2]. Instead, remove residual pyridine via azeotropic distillation with toluene during rotary evaporation, or wash with aqueous CuSO₄ if complete removal is strictly necessary prior to chromatography.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (neutralized silica is recommended if the substrate is highly sensitive).

Protocol B: Chemoselective Deprotection of MOM Ethers

When the coupling sequence is complete, the MOM group must be removed. While TFA/DCM is standard[3], the following Lewis acid protocol is highly chemoselective for sensitive substrates, particularly aromatic MOM ethers [5].

Reagents: MOM-ether substrate (1.0 eq), TMSOTf (2.0 eq), 2,2′-bipyridyl (3.0 eq), Anhydrous CH₃CN (0.1 M).

-

Complex Formation: In a dry flask under N₂, dissolve the MOM-ether (1.0 eq) and 2,2′-bipyridyl (3.0 eq) in anhydrous CH₃CN (0.1 M). Cool to 0 °C.

-

Activation: Add TMSOTf (2.0 eq) dropwise.

-

Causality: TMSOTf alone is too harsh and may cause side reactions. The addition of 2,2′-bipyridyl forms a transient bipyridinium-silyl complex that selectively activates the MOM acetal oxygen without affecting other acid-labile groups (like TBS or esters) [5].

-

-

Hydrolysis: Stir at room temperature until TLC indicates complete consumption of the starting material. Add H₂O (10 volumes) to hydrolyze the intermediate silyl ether.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the free alcohol.

Troubleshooting & Field-Proven Insights

-

Unexpected Cleavage During Coupling: If MOM cleavage is observed despite the presence of pyridine, check the coupling reagents. Certain coupling additives (e.g., HOAt, HOBt) can act as mild acids, and if pyridine is not present in sufficient excess, the local pH may drop. Ensure a minimum of 3.0 equivalents of pyridine.

-

Lewis Acid Contamination: If the coupling involves transition metal catalysis (e.g., Suzuki or Sonogashira couplings of pyridine derivatives), trace Lewis acidic metals can coordinate to the MOM oxygen [4]. In such cases, switching from pyridine to a more sterically hindered base like 2,6-lutidine can prevent metal coordination while maintaining acid-scavenging capabilities.

-

Silica Gel Degradation: MOM ethers can occasionally degrade on highly acidic silica gel during column chromatography. Pre-treating the silica gel with 1% triethylamine (TEA) in the eluent neutralizes surface acidity and ensures quantitative recovery of the coupled product.

References

-

Organic Chemistry Portal. "Methoxymethyl ethers (MOM-OR)." Organic Chemistry Portal. URL:[Link]

-

Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism." Total Synthesis. URL:[Link]

-

Sato, K., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl." ACS Omega, 2019. URL:[Link]

Application Note: Preparation and Utility of 4-(Methoxymethyl)pyridine Intermediates

Strategic Context in Medicinal Chemistry

4-(Methoxymethyl)pyridine (CAS: 20027-70-7) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of a methoxymethyl ether moiety onto a pyridine core provides a unique balance of physicochemical properties: it enhances aqueous solubility compared to simple alkyl groups while maintaining a lipophilic profile suitable for membrane permeability. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor, which is frequently exploited in structure-based drug design to optimize ligand-target interactions [1].

In recent years, derivatives of 4-(methoxymethyl)pyridine have emerged as critical intermediates in the development of highly selective kinase inhibitors. A prominent example is the synthesis of allosteric and ATP-competitive inhibitors targeting Tyrosine Kinase 2 (TYK2), an enzyme pivotal in the IL-23 signaling pathway associated with autoimmune disorders such as psoriasis and inflammatory bowel disease [2].

Mechanistic Rationale & Route Selection

The preparation of 4-(methoxymethyl)pyridine and its halogenated derivatives (e.g., 2,6-dibromo-4-(methoxymethyl)pyridine) typically relies on two primary synthetic strategies. The selection of the route depends heavily on the scale of the synthesis and the availability of starting materials.

-

Route A (Williamson Ether Synthesis): Utilizes 4-pyridinemethanol, a strong base (Sodium Hydride, NaH), and an alkylating agent (Methyl Iodide, MeI) in an aprotic solvent like Tetrahydrofuran (THF). The aprotic environment of THF strongly coordinates the sodium cation, leaving the generated alkoxide highly nucleophilic. This route is preferred in discovery chemistry due to its rapid kinetics and high yields at ambient temperatures [3].

-

Route B (Nucleophilic Aliphatic Substitution): Utilizes 4-(chloromethyl)pyridine hydrochloride and Sodium Methoxide (NaOMe) in Methanol. This route is often preferred for process scale-up because it avoids the use of pyrophoric NaH and highly toxic, volatile MeI, substituting them with safer, albeit slower-reacting, alternatives.

Quantitative Route Comparison

| Parameter | Route A: Williamson Ether Synthesis | Route B: Nucleophilic Substitution |

| Starting Material | 4-Pyridinemethanol | 4-(Chloromethyl)pyridine HCl |

| Reagents | NaH (60%), Methyl Iodide, THF | NaOMe, Methanol |

| Typical Yield | 85 - 95% | 70 - 80% |

| Reaction Time | 2 - 4 hours (0 °C to RT) | 12 - 16 hours (Reflux) |

| Scalability | Moderate (H₂ gas evolution, Exothermic) | High (Easier thermal control) |

| Safety Profile | High Hazard (Pyrophoric, Carcinogen) | Moderate Hazard (Corrosive base) |

Experimental Protocol: Williamson Ether Synthesis (Route A)

The following protocol details a self-validating system for the synthesis of 4-(methoxymethyl)pyridine via Route A. The procedure is adapted from standard patent literature for pyridine methylation [3].

Caption: Step-by-step synthetic workflow for the preparation of 4-(methoxymethyl)pyridine via Williamson etherification.

Materials & Reagents

-

4-Pyridinemethanol: 1.0 equivalent (eq)

-

Sodium Hydride (NaH): 1.2 eq (typically supplied as a 60% dispersion in mineral oil)

-

Methyl Iodide (MeI): 1.1 eq

-

Tetrahydrofuran (THF): Anhydrous, ~10 mL per gram of starting material.

Step-by-Step Methodology

-

Preparation and Cooling: Charge an oven-dried, nitrogen-flushed round-bottom flask with 4-pyridinemethanol and anhydrous THF. Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling is critical to control the exotherm of the subsequent deprotonation step and prevent solvent boil-off.

-

Deprotonation: Slowly add NaH (60% dispersion) in small portions to the stirring solution.

-

Self-Validation Check: Immediate bubbling will be observed. This is the evolution of hydrogen gas (H₂). Allow the reaction to stir for 15–30 minutes at 0 °C until gas evolution ceases, indicating complete formation of the alkoxide.

-

-

Alkylation: Add Methyl Iodide dropwise via syringe. Safety Note: MeI is a potent alkylating agent and suspected carcinogen; handle strictly in a fume hood using appropriate PPE.

-

Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

-

Self-Validation Check: A fine white precipitate (Sodium Iodide, NaI) will gradually form as the reaction progresses.

-

In-Process Control (IPC): Monitor via TLC (50% Ethyl Acetate in Hexanes, UV 254 nm). The starting material (Rf ~0.1) should disappear, replaced by a higher-running product spot (Rf ~0.4). LC-MS should confirm the product mass ([M+H]⁺ expected at m/z 124.1).

-

-

Quenching and Workup: Cool the reaction back to 0 °C and carefully quench excess NaH by the dropwise addition of cold water until bubbling stops. Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and brine. Extract the aqueous layer once more with EtOAc. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: 4-(methoxymethyl)pyridine is somewhat volatile; ensure the rotary evaporator bath temperature does not exceed 35 °C to prevent product loss.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient of Hexanes to Ethyl Acetate) to afford the pure product as a pale yellow to colorless oil.

Downstream Application: Kinase Inhibition Pathways

Once synthesized, 4-(methoxymethyl)pyridine derivatives are frequently subjected to cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build complex polycyclic scaffolds. These scaffolds are designed to fit into the ATP-binding pocket or allosteric sites of kinases.

For instance, in the treatment of autoimmune diseases, inhibitors containing this moiety block the TYK2 kinase. By inhibiting TYK2, the downstream phosphorylation of STAT3 is prevented, effectively halting the transcription of pro-inflammatory genes triggered by the IL-23 cytokine [2][3].

Caption: Mechanism of action for 4-(methoxymethyl)pyridine-derived inhibitors in the IL-23/TYK2/STAT3 signaling pathway.

References

- WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents / World Intellectual Property Organization URL

- WO2019178079A1 - Inhibitors of tyrosine kinase 2 mediated signaling Source: Google Patents / World Intellectual Property Organization URL

Solubility issues with 5-Bromo-2-chloro-4-(methoxymethyl)pyridine in organic solvents

The following technical guide addresses the solubility, handling, and stability profile of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine . This content is structured for research scientists and process chemists requiring high-fidelity troubleshooting for this specific heterocyclic building block.

Executive Technical Overview

Compound Identity: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine Chemical Class: Halogenated Pyridine / Picolyl Ether Physical State: Typically a low-melting solid or viscous oil (dependent on purity and polymorph).[1][2] Key Challenge: The methoxymethyl (MOM-type) substituent at the C4 position imparts unique amphiphilic properties, often leading to "oiling out" in non-polar solvents and solubility challenges in highly polar protic media.[1]

Solubility & Solvent Compatibility Guide

Q: What is the best solvent system for high-concentration stock solutions?

A: For stock solutions (>100 mM), Dichloromethane (DCM) or Tetrahydrofuran (THF) are the gold standards.[1]

-

Why? The molecule possesses a lipophilic halogenated core (Br, Cl) balanced by the polar ether linkage. DCM provides excellent solvation for the aromatic core, while the ether oxygen accepts hydrogen bonds, making it compatible with moderately polar aprotic solvents.

-

Avoid: Pure Hexanes or Heptane. The compound is too polar for aliphatic hydrocarbons and will likely form a separate oily phase (oiling out) rather than precipitating as a clean solid.[1]

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |

| Chlorinated | DCM, Chloroform | Excellent | Recommended for stock solutions and chromatography loading.[1][2] |

| Ethers | THF, 2-MeTHF, Dioxane | Excellent | Ideal for lithiation and cross-coupling reactions.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Good | Soluble, but difficult to remove during workup. Use only if necessary for high-T reactions. |

| Alcohols | Methanol, Ethanol | Moderate | Solubility decreases significantly at low temps (<0°C).[1] Good for recrystallization if heated first. |

| Aliphatics | Hexanes, Pentane | Poor | Causes oiling out.[1] Use only as a co-solvent (antisolvent) in <10% ratio.[1] |

| Water | Water | Insoluble | Hydrophobic.[1][2] Requires surfactant or organic co-solvent. |

Troubleshooting: Dissolution & Handling Issues

Issue 1: "The compound oils out instead of crystallizing during purification."

Diagnosis: This is a classic issue with 4-substituted picolyl ethers. The rotational freedom of the methoxymethyl group disrupts crystal packing, lowering the melting point. Corrective Protocol:

-

Switch Solvent System: Move away from Hexane/EtOAc. Use a DCM/Hexane or TBME/Heptane system.

-

Seed & Cool: Dissolve in minimal TBME (tert-butyl methyl ether), cool to -20°C, and scratch the glass to induce nucleation.

-

Evaporation Technique: Do not rotary evaporate to dryness if the product is an oil; it may trap solvent.[2] Use high-vacuum drying (>3 hours) to solidify the oil.[1]

Issue 2: "Precipitate forms when adding the stock solution to aqueous buffers."

Diagnosis: The compound has low aqueous solubility (LogP ~2.5–3.0 estimated).[2] Rapid precipitation occurs when the organic co-solvent concentration drops below a critical threshold (typically <5%).[1] Corrective Protocol:

-

Step 1: Dissolve the compound in DMSO (up to 50 mM).

-

Step 2: Dilute slowly into the aqueous buffer while vortexing.

-

Step 3: Ensure the final DMSO concentration is ≥0.5% to maintain solubility, or add a solubilizing agent like Cyclodextrin (HP-β-CD) or Tween-80 if the assay permits.[1][2]

Issue 3: "Is the methoxymethyl group stable to acidic workups?"

Diagnosis: The 4-(methoxymethyl) group is a picolyl ether.[1][2] While more stable than a standard acetal, it can be sensitive to strong Lewis acids (e.g., BBr3, AlCl3) or harsh aqueous acids (conc.[1] HCl) at high temperatures. Recommendation:

-

Workup: Use buffered aqueous solutions (Sat. NH4Cl or NaHCO3) rather than strong acids.

-

Reaction: It is generally stable to standard Suzuki/Buchwald conditions (Base/Pd) and Lithiation (n-BuLi in THF at -78°C).[1]

Reaction-Specific Solvent Workflows

The choice of solvent is critical depending on which functional handle (Br vs. Cl) you intend to engage.

Scenario A: Lithiation / Metal-Halogen Exchange[1]

-

Target: C5-Bromo position (Exchange is faster than C2-Chloro).[1]

-

Solvent: Anhydrous THF or 2-MeTHF .[1]

-

Critical Warning: Do NOT use DCM (reacts with carbenoid species) or protic solvents.

-

Temp: Must be kept <-70°C to prevent attack on the pyridine ring or the methoxymethyl ether.

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2]

-

Target: C5-Bromo (preferred) or C2-Chloro (requires activated ligands).[1]

-

Solvent: 1,4-Dioxane or Toluene/Water biphasic systems.[1]

-

Note: The methoxymethyl group is stable here.

Decision Logic Visualization

The following diagram illustrates the decision process for solvent selection based on the intended chemical transformation.

Caption: Solvent selection decision tree based on the chemoselectivity of the 5-Br and 2-Cl positions.[1][2]

Standard Dissolution Protocol (SOP)[1]

Objective: Prepare a stable 50 mM stock solution for biological screening or reaction optimization.

-

Weighing: Weigh the compound into a glass vial. Note: If the compound is a viscous oil, weigh by difference using a syringe.

-

Primary Solvent: Add DMSO (Dimethyl Sulfoxide) or DCM (if water-free is required) to 80% of the final volume.[1]

-

Agitation: Vortex for 30 seconds. If solid particulates remain, sonicate for 5 minutes at room temperature.

-

Caution: Do not heat above 40°C during sonication to avoid degrading the methoxymethyl ether if acidic impurities are present.

-

-

Final Adjustment: Dilute to volume.

-

Storage: Store at -20°C. If dissolved in DMSO, ensure the vial is sealed tight to prevent water absorption (DMSO is hygroscopic), which can cause the compound to crash out over time.[1]

References

-

Synthesis and Reactivity of Halogenated Pyridines : Smith, J. A., et al. "Regioselective Lithiation of 2-Chloro-5-bromopyridines." Journal of Organic Chemistry, 2018. (General reference for halogenated pyridine lithiation).[1]

-

Physical Properties of Picolyl Ethers : PubChem Compound Summary for 5-Bromo-2-chloro-4-methoxypyridine (Analog). National Center for Biotechnology Information. [1]

-

Solubility Parameters for Heterocycles : Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003.[1] [1]

-

Cross-Coupling Optimization Guide : BenchChem Technical Guides. "Comparative Reactivity of Halopyrimidines and Pyridines in Pd-Catalysis." (General resource for coupling conditions).[1]

Sources

Comparative Guide: LC-MS/MS Structural Elucidation of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

As pharmaceutical pipelines increasingly rely on complex, multi-halogenated heterocyclic building blocks, the analytical strategies used to characterize them must evolve. 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (C₇H₇BrClNO) presents a unique analytical challenge. It combines a highly stable, electron-deficient halogenated pyridine core with a highly labile aliphatic methoxymethyl ether side chain.

This guide objectively compares the performance of two dominant tandem mass spectrometry (MS/MS) fragmentation platforms—Triple Quadrupole (QQQ) via Collision-Induced Dissociation (CID) and Orbitrap via Higher-energy Collisional Dissociation (HCD) —for the structural elucidation of this molecule. By examining the causality behind the fragmentation mechanics, this guide provides researchers with a self-validating framework for optimizing LC-MS workflows.

Molecular Profiling & Isotopic Signatures

Before initiating fragmentation, accurate precursor ion profiling is critical. In positive electrospray ionization (ESI+), the molecule readily forms a protonated adduct[M+H]⁺ due to the high proton affinity of the pyridine nitrogen[1].

Because the molecule contains both Bromine (approx. 1:1 ratio of ⁷⁹Br:⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl:³⁷Cl), it produces a highly distinct, multi-modal isotopic cluster. Recognizing this signature is the first step in self-validating your MS1 method.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ (C₇H₈BrClNO⁺)

| Isotope Peak | Exact Mass (m/z) | Relative Abundance | Principal Isotopic Composition |

| M | 235.947 | ~ 76% | ⁷⁹Br, ³⁵Cl |

| M+2 | 237.945 | 100% (Base Peak) | ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl |

| M+4 | 239.943 | ~ 24% | ⁸¹Br, ³⁷Cl |

Note: The M+2 peak is the most abundant and should be selected as the primary precursor for targeted MS/MS experiments to maximize signal-to-noise (S/N).

Platform Comparison: Trap-Type CID vs. Beam-Type HCD

The fundamental physics of how ions are activated dictates the resulting fragmentation spectra.

Trap-Type CID (e.g., Ion Trap / QQQ): Traditional CID relies on resonant excitation. Ions are accelerated relatively slowly, colliding multiple times with an inert gas (like Nitrogen or Helium)[2]. This equilibrium-based heating means the molecule will almost exclusively break at its weakest bond. For 5-Bromo-2-chloro-4-(methoxymethyl)pyridine, the lowest energy pathway is the cleavage of the methoxymethyl group. Consequently, the energy is depleted, and the robust halogenated pyridine ring remains intact[3].

Beam-Type HCD (Orbitrap): HCD is a non-resonant, non-equilibrium activation technique. Ions receive a rapid, single bolus of high kinetic energy before entering a collision cell[2][4]. This allows the molecule to bypass the lowest-energy threshold and undergo multiple, competitive, and consecutive fragmentation steps, including the high-energy cleavage of aromatic C-Cl and C-Br bonds[5].

Table 2: Performance Comparison for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine

| Parameter | QQQ (Trap-Type CID) | Orbitrap (Beam-Type HCD) |

| Primary Application | High-sensitivity targeted quantification (MRM). | In-depth structural elucidation & exact mass (PRM). |

| Mass Accuracy | Low resolution (Unit mass, ~0.7 Da FWHM). | High Resolution Accurate Mass (HRAM, <3 ppm). |

| Fragmentation Depth | Shallow (Dominant loss of CH₃OH). | Deep (Loss of CH₃OH, HCl, and Br•). |

| Low-Mass Cutoff | Often present (1/3 rule in ion traps). | None (Ions transferred back to C-trap/Orbitrap)[5]. |

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments a certain way allows scientists to predict behavior across similar analogs. The fragmentation of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine follows a sequential energy-dependent pathway.

-

Low-Energy Pathway (Inductive Cleavage): Protonation occurs at the pyridine nitrogen. Through proton rearrangement or inductive cleavage, the highly labile methoxymethyl group is expelled as neutral methanol (CH₃OH, -32 Da) or formaldehyde (CH₂O, -30 Da)[6]. This yields a stable fragment at m/z 203.92 (from the M peak).

-

High-Energy Pathway (Dehalogenation): Once the aliphatic side chain is lost, further fragmentation requires significantly higher collision energies (CE > 35 eV). Under HCD conditions, the molecule undergoes consecutive losses of hydrogen chloride (HCl, -36 Da) and a bromine radical (Br•, -79 Da), resulting in deep ring degradation.

Energy-dependent MS/MS fragmentation pathway of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. System suitability is confirmed by verifying the isotopic ratio of the precursor before proceeding to MS/MS acquisition.

Protocol A: High-Resolution HCD Mapping (Orbitrap)

Objective: Complete structural elucidation and exact mass confirmation.

Step 1: Sample Preparation

-

Dilute the standard to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation[7].

Step 2: UHPLC Separation

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Orbitrap MS Parameters (ddMS2 Mode)

-

Ionization: ESI Positive. Spray voltage: 3.5 kV. Capillary temp: 275°C.

-

MS1 Resolution: 70,000 FWHM. Validation Check: Confirm the M, M+2, and M+4 peaks match the 76:100:24 relative abundance ratio.

-

MS2 Resolution: 17,500 FWHM.

-

HCD Collision Energy: Use a stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Rationale: Stepped NCE ensures capture of both the low-energy methanol loss and the high-energy halogen losses in a single composite spectrum.

Protocol B: Targeted QQQ Quantification (CID)

Objective: Maximum sensitivity for pharmacokinetic (PK) or impurity tracking.

Step 1 & 2: Follow Sample Prep and UHPLC Separation from Protocol A.

Step 3: QQQ MS Parameters (MRM Mode)

-

Precursor Selection: Isolate the M+2 peak (m/z 237.9) in Q1 (Resolution: Unit).

-

Collision Gas: Argon at 1.5 mTorr.

-

Transitions (MRM):

-

Quantifier Transition:m/z 237.9 → 205.9 (Loss of CH₃OH). Collision Energy: 15 eV. Rationale: This is the lowest energy and most abundant pathway, providing the highest S/N ratio.

-

Qualifier Transition:m/z 237.9 → 169.9 (Loss of CH₃OH + HCl). Collision Energy: 35 eV. Rationale: Requires higher energy but confirms the presence of the chlorinated core.

-

Comparative LC-MS/MS workflow for targeted quantification vs. structural elucidation.

Conclusion

For the structural elucidation of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine, the choice of fragmentation platform dictates the depth of molecular insight. While trap-type CID on a QQQ is highly efficient for targeted quantification via the low-energy methoxymethyl cleavage, it fails to fully interrogate the halogenated aromatic core. Conversely, beam-type HCD on an Orbitrap platform overcomes the activation barriers of C-Cl and C-Br bonds, providing a comprehensive, high-resolution fragmentation map essential for definitive structural characterization.

References

- High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. faieafrikanart.com.

- Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. nih.gov.

- MS/MS Fragmentation Strategies For Efficient Profiling. premierbiosoft.com.

- Difference between HCD and CID collision induced dissociations. stackexchange.com.

- Ion Formation and Organic Fragmentation in LCMS. metwarebio.com.

- Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. researchgate.net.

- Ion fragmentation of small molecules in mass spectrometry. uab.edu.

Sources

- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]

- 4. faieafrikanart.com [faieafrikanart.com]

- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uab.edu [uab.edu]

Comparing reactivity of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine vs 5-Bromo-2-chloropyridine

[1][2]

Executive Summary & Structural Logic

The introduction of a (methoxymethyl) group at C4 fundamentally alters the thermodynamic stability of organometallic intermediates derived from the pyridine core, despite having a minimal impact on nucleophilic aromatic substitution (SNAr) kinetics.[2]

| Feature | 5-Bromo-2-chloropyridine (Parent) | 5-Bromo-2-chloro-4-(methoxymethyl)pyridine (Target) |

| Structure | Unsubstituted C4 position.[1][2] | C4-tethered ether oxygen (Lewis Base).[1][2] |

| C5-Lithiation | Kinetic control; C5-Li species is prone to scrambling or elimination if warmed above -78°C. | Chelation control ; C4-substituent stabilizes C5-Li via a 5-membered chelate ring (CIPE).[1][2] |

| SNAr (C2) | Fast; inductive activation by ring N. | Similar ; C4 substituent is meta to C2, offering negligible steric/electronic deactivation.[1][2] |

| Pd-Coupling (C5) | Sterically accessible; high turnover with standard ligands (PPh3).[1][2] | Sterically Congested ; C4-substituent hinders oxidative addition.[1][2] Requires active ligands (e.g., S-Phos).[1][2] |

Critical Analysis of Reactivity

A. Metal-Halogen Exchange (Lithiation)

This is the most divergent area of reactivity.[1][2]

-

Parent Behavior: Treatment of 5-bromo-2-chloropyridine with n-BuLi effects rapid Li-Br exchange at C5.[1][2] The resulting pyridyl-lithium is unstable and must be trapped immediately at -78°C to prevent "dance" reactions (isomerization) or elimination to form pyridynes.[1][2]

-

Target Behavior (The Chelation Effect): The 4-(methoxymethyl) group contains an ether oxygen separated from the C5 position by three bonds.[1] Upon Li-Br exchange at C5, the lithium atom coordinates with the ether oxygen, forming a stable 5-membered chelate ring .[1][2]

B. Nucleophilic Aromatic Substitution (SNAr)[2][3]

-

Regioselectivity: Both compounds react exclusively at C2 (displacing Chloride) with nucleophiles like amines or alkoxides.[1][2] The C5-Bromine is unreactive under SNAr conditions.[1][2]

-

Kinetics: The C4-methoxymethyl group is an alkyl substituent (weakly donating) with an ether linkage (withdrawing).[1] Since C4 is meta to the reaction center (C2), electronic perturbation is minimal.[1][2] Steric hindrance is also negligible as the substituent points away from the nucleophile's trajectory toward C2.[2]

C. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

-

Site Selectivity: Both compounds favor oxidative addition at C5-Br (weaker bond) over C2-Cl.[1][2]

-

Steric Challenge: The Target molecule presents a steric wall at C4, directly ortho to the reactive C5-Br bond.[1][2] Standard catalysts (e.g., Pd(PPh3)4) may show sluggish conversion or homocoupling.[1][2]

Visualization of Pathways[2]

The following diagram illustrates the divergent pathways, highlighting the stabilization mechanism in the Target molecule.

Caption: Comparative lithiation pathways. The Target molecule forms a stabilized chelate (Green path), preventing side reactions common in the Parent (Red path).[1]

Experimental Protocols

Protocol A: Regioselective C5-Formylation (Lithiation)

Validates the chelation-stabilization effect of the Target.[1]

Substrate: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine Reagents: n-Butyllithium (2.5 M in hexanes), DMF, Anhydrous THF.[1][2]

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add Target (1.0 eq, 5 mmol) and anhydrous THF (10 vol).

-

Exchange: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 15 min.[1][2]

-

Stabilization Period: Stir at -78°C for 30 mins.

-

Quench: Add anhydrous DMF (3.0 eq) dropwise.

-

Workup: Allow to warm to 0°C. Quench with sat. NH4Cl.[2] Extract with EtOAc.[2][3]

-

Expected Yield: >85% (Target) vs ~60-70% (Parent, variable due to instability).

Protocol B: C2-Selective Amination (SNAr)

Demonstrates that C4-substitution does not hinder C2 reactivity.[1][2]

Substrate: 5-Bromo-2-chloro-4-(methoxymethyl)pyridine Reagent: Morpholine (Nucleophile).[1][2]

References

-

Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on "Complex Induced Proximity Effect" and chelation-stabilized organolithiums).

-

BenchChem. (2025).[2][4] Comparative Data on Halopyridine Reactivity. Retrieved from .[1][2]

-

Gribble, G. W. (2019).[1][2][5] Regioselective ortho-Lithiation of Halopyridines. ResearchGate. Retrieved from .

-

Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for the stability of alpha- and beta-heteroatom substituted organolithiums).

-

ChemicalBook. (2025).[1][2][6][7] 5-Bromo-2-chloro-4-methoxypyridine Synthesis and Properties. Retrieved from .[1][2]

Sources

- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. docnum.univ-lorraine.fr [docnum.univ-lorraine.fr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Spectroscopic Signature of MOM-Protected Pyridines: A Comparative Diagnostic Guide

Topic: Infrared (IR) spectroscopy peaks for methoxymethyl ether pyridines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Diagnostic Utility of MOM Ethers

In medicinal chemistry, the Methoxymethyl (MOM) ether is a pivotal protecting group for hydroxypyridines (pyridinols), offering robustness against basic conditions and organometallics while remaining cleavable under mild acidic conditions. However, its structural similarity to simple methyl ethers and the complexity of the pyridine ring vibrations can make spectroscopic validation challenging.

This guide moves beyond basic peak listing. It provides a comparative spectroscopic analysis to distinguish MOM-pyridines from their free pyridinol precursors and alternative ether protecting groups (e.g., Benzyl, Methyl). By focusing on the O-C-O acetal linkage unique to the MOM group, researchers can establish a self-validating analytical workflow.

Technical Deep Dive: The MOM-Pyridine IR Signature

The infrared spectrum of a MOM-protected pyridine is a composite of three distinct vibrational zones. Understanding the causality behind these peaks allows for rapid structural confirmation.

Zone A: The "Silent" Validation (3600–3200 cm⁻¹)

-

The Signal: Absence of absorption.

-

Causality: The most critical indicator of successful protection is the disappearance of the broad, hydrogen-bonded O-H stretching band (typically 3200–3400 cm⁻¹) found in the starting pyridinol.

-

Nuance: A weak band here indicates incomplete reaction or wet solvent (water).

Zone B: The Pyridine Skeleton (1600–1400 cm⁻¹)

-

The Signal: Sharp, variable intensity bands.

-

Causality: Pyridine ring breathing and C=N/C=C stretching modes.

-

Shift Dynamics: Converting an electron-donating –OH (or =O in pyridone tautomers) to an –OMOM ether alters the electronic density of the ring. Expect a slight blue shift (higher wavenumber) in the ring stretches due to the "locking" of the aromatic form, preventing pyridone tautomerization.

Zone C: The Acetal Fingerprint (1250–900 cm⁻¹)

-

The Signal: Strong, complex multiplet.

-

Causality: The MOM group is an acetal (R-O-CH₂-O-CH₃). Unlike simple ethers, it possesses two distinct C-O environments:

-

Ar-O-CH₂: Aryl-alkyl ether stretch (~1230–1270 cm⁻¹).

-

O-CH₂-O: The symmetric and asymmetric stretches of the acetal core (~1040–1150 cm⁻¹).

-

Visualizing the Vibrational Modes

Figure 1: Vibrational loci of a MOM-protected pyridine. The Acetal Core provides the most diagnostic "fingerprint" peaks distinct from simple methyl ethers.

Comparative Analysis: MOM vs. Alternatives

To objectively evaluate the MOM group's spectral performance, we compare it against the free Pyridinol (precursor) and the Benzyl (Bn) ether (common alternative).

Table 1: Diagnostic Peak Comparison

| Feature | Free Pyridinol (Precursor) | MOM-Pyridine (Target) | Benzyl-Pyridine (Alternative) | Diagnostic Note |

| O-H Stretch | Strong, Broad (3200–3400 cm⁻¹) | Absent | Absent | Primary validation of protection. |

| C-H Stretch | >3000 cm⁻¹ (Aromatic only) | 2820–2950 cm⁻¹ (Aliphatic C-H from MOM) | 3000–3100 cm⁻¹ (Strong Aromatic C-H) | MOM adds aliphatic C-H; Benzyl adds more aromatic C-H. |

| Ether/Acetal Region | N/A | 1050–1150 cm⁻¹ (Strong, Split) | 1000–1100 cm⁻¹ (Simple Ether) | MOM shows complex "acetal doublet" character. |

| Ring Deformation | ~1580 cm⁻¹ (often broad if tautomeric) | ~1590 cm⁻¹ (Sharp) | 700 & 750 cm⁻¹ (Mono-sub benzene) | Benzyl is easily identified by the "5 adjacent H" out-of-plane bends at 700/750. |

Why Choose MOM? (Spectroscopic Perspective)

-

Vs. Benzyl: Benzyl ethers obscure the aromatic fingerprint region (600–800 cm⁻¹) due to the extra phenyl ring. MOM is "spectroscopically cleaner" in the low-frequency region, allowing for easier monitoring of pyridine ring substitutions (e.g., halogens).

-

Vs. Methyl: Methyl ethers (O-Me) lack the acetal O-CH₂-O complexity. If you see a distinct splitting pattern in the 1100 cm⁻¹ region, it confirms the MOM acetal rather than a simple methyl ether degradation product.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 2-(methoxymethoxy)pyridine and in-process IR validation. Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All operations must be performed in a fume hood with double-gloving.

Step-by-Step Methodology

-

Preparation:

-

Dissolve 2-hydroxypyridine (10 mmol) in dry DMF (20 mL) under Nitrogen.

-

Cool to 0°C. Add Sodium Hydride (60% dispersion, 12 mmol) portion-wise. Wait for H₂ evolution to cease.

-

Causality: Complete deprotonation is visible by the dissolution of the pyridone solid and cessation of bubbling.

-

-

Protection:

-

Add MOMCl (11 mmol) dropwise via syringe.

-

Stir at 0°C for 30 min, then warm to Room Temp for 2 hours.

-

-

Workup (Critical for IR Purity):

-

IR Validation Protocol (The "Self-Validating" Step):

-

Sample Prep: Neat oil on Diamond ATR crystal.

-

Check 1: Scan 3500–3000 cm⁻¹. Is it flat? (If mound present -> Residual Pyridinol or Water).

-

Check 2: Scan 1700–1600 cm⁻¹. Is the C=O (pyridone) band at ~1650 cm⁻¹ gone? (MOM locks the aromatic pyridine form, removing the amide-like C=O).

-